molecular formula C11H7F3N2O2 B120661 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 142818-01-7

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B120661
M. Wt: 256.18 g/mol
InChI Key: AUYRCXFCCKSUKX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is of interest due to its potential applications in pharmaceuticals and materials science. The trifluoromethyl group and the phenyl group attached to the pyrazole ring can significantly influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized from ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Similarly, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was prepared from 4-methoxyphenylhydrazine and 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione . These methods suggest that the synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid could also be achieved through similar cyclocondensation and functionalization strategies.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction, and the structure was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The molecular geometry and vibrational frequencies of another pyrazole compound were calculated using density functional theory (DFT), which were in good agreement with experimental data . These techniques would be applicable to determine the molecular structure of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into amides and esters through reactions with amines and alcohols . The functionalization reactions of pyrazole carboxylic acids with aminophenols have also been reported, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions indicate that 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid could similarly be functionalized to produce a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like the trifluoromethyl group can affect the compound's electron distribution, acidity, and reactivity. Theoretical calculations such as HOMO-LUMO energy levels and molecular electrostatic potential (MEP) can provide insights into the electronic properties of these compounds . Additionally, the thermal stability of pyrazole derivatives can be assessed using thermo gravimetric analysis . These analyses would be essential to understand the properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Structural and Spectral Studies

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are often studied for their structural and spectral properties. Research has focused on combining experimental and theoretical studies to understand the properties of these compounds. For instance, detailed investigations on the spectral and structural characteristics of related pyrazole-4-carboxylic acid derivatives have provided insights into their molecular structures, chemical shifts, and HOMO–LUMO energy levels, which are crucial for understanding the electronic transitions within the molecules (Viveka et al., 2016).

Synthesis and Chemical Reactions

The compound and its analogs are pivotal in various synthesis processes. Studies have shown their utility in cross-coupling reactions to obtain condensed pyrazoles, highlighting their role in the synthesis of complex molecular structures (Arbačiauskienė et al., 2011). Additionally, they serve as precursors in functionalization reactions, contributing to the formation of various compounds with potential applications in different fields (Yıldırım & Kandemirli, 2006).

Fluorescent Dyes and Sensing Applications

Derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been used in the development of highly fluorescent dyes. These compounds, known for their bright fluorescence and weak bases properties, show potential in sensing applications, especially in environments with strongly acidic fluorophores (Wrona-Piotrowicz et al., 2022).

Antibacterial Properties

The antibacterial activity of compounds derived from pyrazole-4-carboxylic acid has been a subject of interest. For instance, certain synthesized molecules have shown potential as antibacterial agents, highlighting the importance of functional groups in their antibacterial activity. This has opened pathways for further investigations into antibacterial agents (Hacialioğlu et al., 2019).

Material Science and NLO Applications

In the realm of material science, derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been studied for their optical nonlinearity, with some compounds showing potential for optical limiting applications. This research highlights the significant role of these compounds in the development of materials with unique optical properties (Chandrakantha et al., 2013).

Safety And Hazards

The safety information for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYRCXFCCKSUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566234
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

142818-01-7
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.25 g, 4.4 mmol) and 1N aqueous sodium hydroxide solution (17.3 mL) in methanol (20 mL) was stirred at room temperature overnight. The reaction mixture was concentrated and acidified to pH ˜1 with 1N aqueous hydrochloric acid. The slurry was extracted with methylene chloride and the combined organic layers were washed with saturated sodium chloride and dried over sodium sulfate. Filtration and concentration gave 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (1 g, 89% yield) as an off-white solid, which was directly used in the next step without further purification. LCMS calcd for C11H7F3N2O2 (m/e) 256, obsd 255 (M−H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (160 mg, 0.56 mmol) and 1N aqueous sodium hydroxide solution (2.3 mL, 2.3 mmol) in methanol (10 mL) was stirred at room temperature overnight. The reaction mixture was acidified to pH˜2 with 1N aqueous hydrochloric acid and concentrated to give 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid as an off-white solid, which was directly used without further purification. LCMS calcd for C11H7F3N2O (m/e) 256, obsd 257 (M+H).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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